molecular formula C19H14ClNO3 B4809090 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione

4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione

Cat. No.: B4809090
M. Wt: 339.8 g/mol
InChI Key: BLWLVSKTCUJMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione is a heterocyclic compound that features a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with phenylhydrazine followed by cyclization with maleic anhydride can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(2-chlorophenyl)-1-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c20-15-9-5-4-8-13(15)14-10-17(22)21(12-6-2-1-3-7-12)16-11-24-19(23)18(14)16/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWLVSKTCUJMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione
Reactant of Route 3
4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione
Reactant of Route 4
Reactant of Route 4
4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione
Reactant of Route 5
4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione
Reactant of Route 6
4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione

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